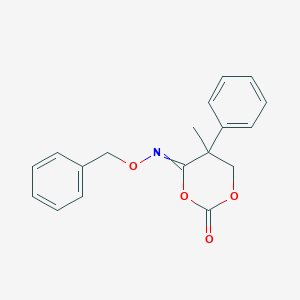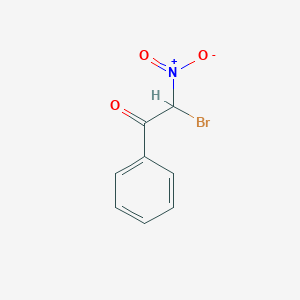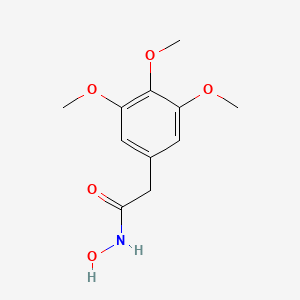
N-Hydroxy-2-(3,4,5-trimethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-2-(3,4,5-trimethoxyphenyl)acetamide is an organic compound characterized by the presence of a hydroxy group, a trimethoxyphenyl group, and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-(3,4,5-trimethoxyphenyl)acetamide typically involves the reaction of 3,4,5-trimethoxyphenylacetic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Hydroxy-2-(3,4,5-trimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of N-acetyl-3,4,5-trimethoxybenzamide.
Reduction: Formation of N-hydroxy-3,4,5-trimethoxyphenethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Hydroxy-2-(3,4,5-trimethoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant and its ability to scavenge free radicals.
Mecanismo De Acción
The mechanism of action of N-Hydroxy-2-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with various molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit tubulin polymerization, thereby disrupting the microtubule network essential for cell division . Additionally, its antioxidant properties are due to its ability to scavenge reactive oxygen species and prevent oxidative damage to cells .
Comparación Con Compuestos Similares
Similar Compounds
3,4,5-Trimethoxyphenylacetic acid: Shares the trimethoxyphenyl group but lacks the hydroxy and acetamide functionalities.
N-(3,4,5-Trimethoxyphenyl)acetamide: Similar structure but without the hydroxy group.
N-Hydroxy-3,4,5-trimethoxyphenethylamine: Similar structure but with an amine group instead of the acetamide group.
Uniqueness
N-Hydroxy-2-(3,4,5-trimethoxyphenyl)acetamide is unique due to the presence of both the hydroxy and acetamide groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit tubulin polymerization and scavenge free radicals makes it a compound of significant interest in medicinal chemistry and materials science .
Propiedades
Número CAS |
22372-34-5 |
|---|---|
Fórmula molecular |
C11H15NO5 |
Peso molecular |
241.24 g/mol |
Nombre IUPAC |
N-hydroxy-2-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C11H15NO5/c1-15-8-4-7(6-10(13)12-14)5-9(16-2)11(8)17-3/h4-5,14H,6H2,1-3H3,(H,12,13) |
Clave InChI |
INFZLXMDXXPQGA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)CC(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


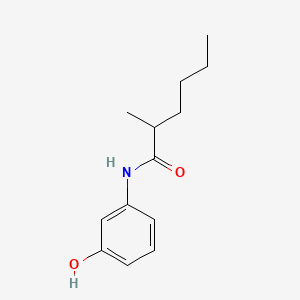
![7-((4-Methylpiperazin-1-yl)methyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14012405.png)
![1-(1-Bicyclo[1.1.1]pentanyl)-4-bromotriazole](/img/structure/B14012407.png)
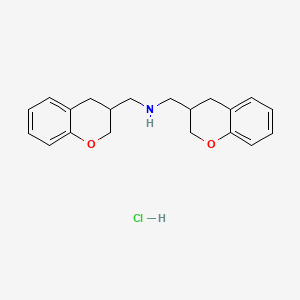
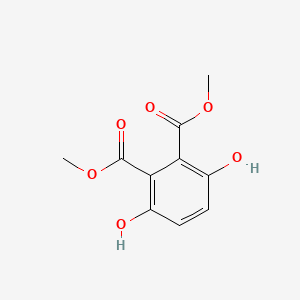

![N-[(E)-pyrrol-2-ylidenemethyl]butan-1-amine](/img/structure/B14012435.png)
![6-Chlorotetrazolo[1,5-b]pyridazin-8-amine](/img/structure/B14012439.png)
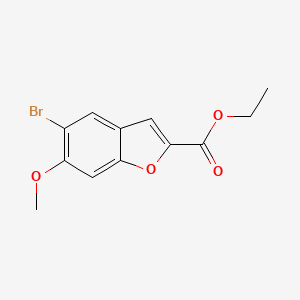
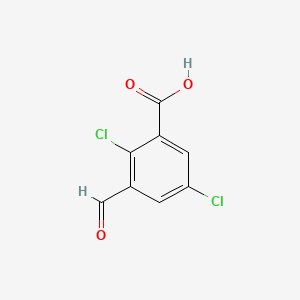
![2-Methyl-1H-benzo[D]imidazol-5-OL hydrochloride](/img/structure/B14012458.png)

